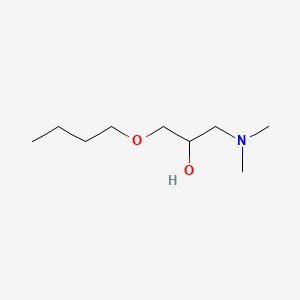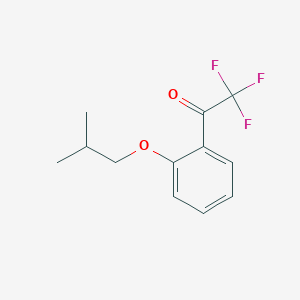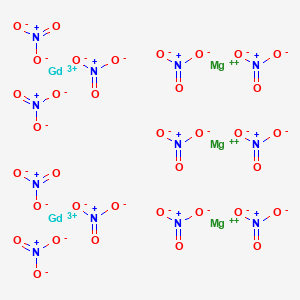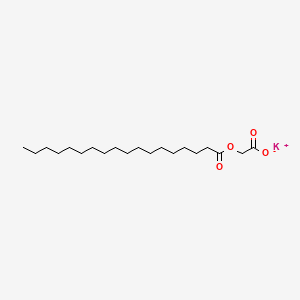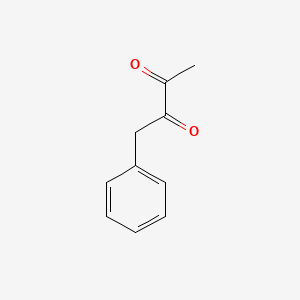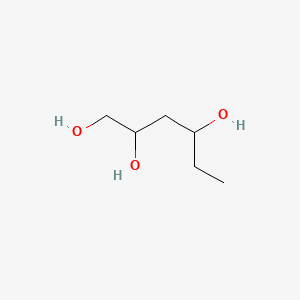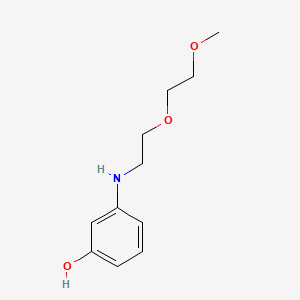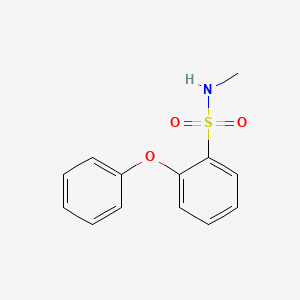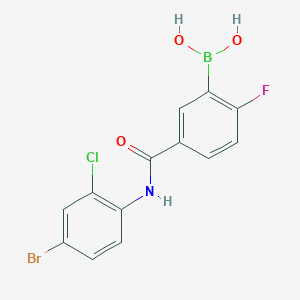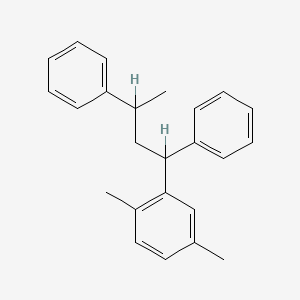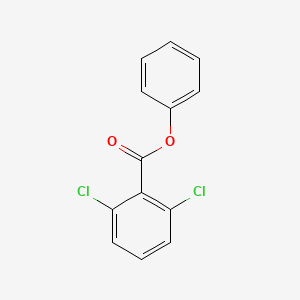![molecular formula C10H9Br3O B12655877 1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene CAS No. 74912-73-5](/img/structure/B12655877.png)
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is a brominated aromatic compound with the molecular formula C10H9Br3O It is characterized by the presence of three bromine atoms and an allyl ether group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 1,3,5-trihydroxybenzene to form 1,3,5-tribromobenzene. This intermediate is then reacted with 2-methylallyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-tribromo-2-[(2-methylallyl)oxy]benzene involves its interaction with molecular targets through its bromine atoms and allyl ether group. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromo-2-nitrobenzene: Similar in structure but contains a nitro group instead of an allyl ether group.
1,3,5-Tribromo-2-methoxybenzene: Contains a methoxy group instead of an allyl ether group.
1,3,5-Tribromo-2-[(2,3-dibromopropoxy)benzene: Contains a dibromopropoxy group instead of an allyl ether group.
Uniqueness
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is unique due to its specific combination of bromine atoms and an allyl ether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
74912-73-5 |
|---|---|
Formule moléculaire |
C10H9Br3O |
Poids moléculaire |
384.89 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H9Br3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4H,1,5H2,2H3 |
Clé InChI |
FEQUNVGZLNZWBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=C(C=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


